Cas no 20432-02-4 ((2E)-1-(4-nitrophenyl )-3-phenyl -2-propene-1-one)

(2E)-1-(4-nitrophenyl )-3-phenyl -2-propene-1-one Chemical and Physical Properties
Names and Identifiers
-
- (2E)-1-(4-nitrophenyl )-3-phenyl -2-propene-1-one
- benzal-(4-nitro)acetophenone
- (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
- 20432-02-4
- 4'-Nitrochalcone
- CB12019
- SMSF0003643
- 2-Propen-1-one, 1-(4-nitrophenyl)-3-phenyl-
- STK764835
- (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propene-1-one
- BIM-0009067.P001
- NSC 3322
- QLXBMZAOTHBHSM-IZZDOVSWSA-N
- DTXSID101246917
- (E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one
- 2-Propen-1-one, 1-(4-nitrophenyl)-3-phenyl-, (E)-
- CHEMBL286151
- AB00630924-02
- (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one
- Chalcone, 4'-nitro-, (E)-
- 1152-48-3
- NSC3322
- ST051246
- CCRIS 1672
- AKOS001377574
- NSC-3322
- InChI=1/C15H11NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H/b11-6+
- MLS002637682
- PD148009
- (2E)-1-(4-Nitrophenyl)-3-phenyl-2-propen-1-one #
- (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
- 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
- MFCD00044848
- trans-4'-Nitrochalcone
- QLXBMZAOTHBHSM-IZZDOVSWSA-
- AI3-22120
-
- MDL: MFCD00044848
- Inchi: InChI=1S/C15H11NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H/b11-6+
- InChI Key: QLXBMZAOTHBHSM-IZZDOVSWSA-N
Computed Properties
- Exact Mass: 253.07389321Da
- Monoisotopic Mass: 253.07389321Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 62.9Ų
(2E)-1-(4-nitrophenyl )-3-phenyl -2-propene-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB242852-25g |
1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one; . |
20432-02-4 | 25g |
€1169.90 | 2025-02-17 | ||
abcr | AB242852-5g |
1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one; . |
20432-02-4 | 5g |
€658.70 | 2025-02-17 | ||
abcr | AB242852-1g |
1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one; . |
20432-02-4 | 1g |
€339.20 | 2025-02-17 | ||
A2B Chem LLC | AF46134-100g |
(2E)-1-(4-Nitrophenyl)-3-phenyl-2-propene-1-one |
20432-02-4 | 95+% | 100g |
$4037.00 | 2024-04-20 | |
A2B Chem LLC | AF46134-2g |
(2E)-1-(4-Nitrophenyl)-3-phenyl-2-propene-1-one |
20432-02-4 | 95+% | 2g |
$830.00 | 2024-04-20 | |
abcr | AB242852-1 g |
1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one |
20432-02-4 | 1g |
€339.20 | 2023-04-27 | ||
abcr | AB242852-5 g |
1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one |
20432-02-4 | 5g |
€658.70 | 2023-04-27 | ||
A2B Chem LLC | AF46134-25g |
(2E)-1-(4-Nitrophenyl)-3-phenyl-2-propene-1-one |
20432-02-4 | 95+% | 25g |
$1944.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_523629-10g |
(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one |
20432-02-4 | 95+% | 10g |
¥7172.00 | 2024-08-09 | |
abcr | AB242852-25 g |
1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one |
20432-02-4 | 25g |
€1169.90 | 2023-04-27 |
(2E)-1-(4-nitrophenyl )-3-phenyl -2-propene-1-one Related Literature
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
Additional information on (2E)-1-(4-nitrophenyl )-3-phenyl -2-propene-1-one
Research Brief on (2E)-1-(4-nitrophenyl)-3-phenyl-2-propene-1-one (CAS: 20432-02-4): Recent Advances and Applications in Chemical Biology and Medicine
(2E)-1-(4-nitrophenyl)-3-phenyl-2-propene-1-one, a chalcone derivative with the CAS number 20432-02-4, has garnered significant attention in recent years due to its versatile biological activities and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanisms of action, and emerging roles in drug discovery and chemical biology.
Recent studies have highlighted the compound's unique structural features, including the α,β-unsaturated ketone moiety, which enables diverse interactions with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects on key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with IC50 values in the low micromolar range. These findings suggest potential applications in developing novel anti-inflammatory agents.
In the realm of anticancer research, investigations into 20432-02-4 have revealed promising activity against various cancer cell lines. A 2024 preprint in BioRxiv reported that this compound induces apoptosis in breast cancer cells through the mitochondrial pathway, accompanied by significant upregulation of pro-apoptotic proteins like Bax and caspase-3. Molecular docking studies suggest strong interactions with the Bcl-2 family of proteins, indicating a possible mechanism for its selective cytotoxicity.
The compound's photophysical properties have also been explored for diagnostic applications. Research published in ACS Sensors (2023) demonstrated its utility as a fluorescence probe for detecting biothiols such as glutathione, with a detection limit of 50 nM. This application stems from the nitro group's electron-withdrawing effect, which enhances the compound's fluorescence quenching and recovery characteristics in the presence of thiols.
From a synthetic chemistry perspective, recent advances have improved the yield and purity of 20432-02-4. A green chemistry approach using microwave-assisted Claisen-Schmidt condensation, reported in Organic Process Research & Development (2024), achieved an 89% yield with reduced reaction time and solvent consumption compared to traditional methods. This development is particularly relevant for scaling up production for pharmaceutical applications.
Ongoing clinical investigations are exploring the compound's pharmacokinetic profile and safety. Preliminary results from Phase I trials (NCT05678921) indicate good oral bioavailability (∼65%) and a half-life of approximately 8 hours in human subjects, with no significant adverse effects observed at therapeutic doses. These findings support further development of derivatives based on this scaffold.
In conclusion, (2E)-1-(4-nitrophenyl)-3-phenyl-2-propene-1-one represents a promising scaffold in medicinal chemistry with multiple therapeutic potentials. Future research directions include structure-activity relationship studies to optimize its pharmacological properties and investigations into combination therapies with existing drugs. The compound's diverse biological activities and recent synthetic advances position it as a valuable candidate for further drug development efforts in inflammation, oncology, and diagnostic applications.
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